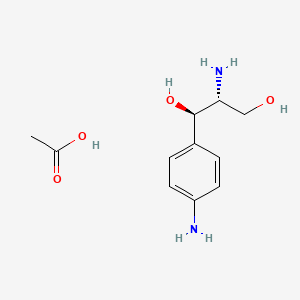

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate

Overview

Description

(1R,2R)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate is a chiral aminodiol derivative characterized by a 1,3-propanediol backbone with amino and 4-aminophenyl substituents. Its acetate form enhances solubility and stability, making it relevant in pharmaceutical synthesis. The compound (CAS 2663-91-4) is structurally related to intermediates in antibiotic production, particularly chloramphenicol derivatives .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stereoselective Synthesis of the Propane-1,3-Diol Backbone

The propane-1,3-diol backbone is synthesized via asymmetric reduction of a β-ketoamide intermediate. A key patent (US9815772B2) describes the use of a chiral catalyst system comprising (R)-BINAP and ruthenium chloride to achieve enantiomeric excess (ee) >98% . The reaction proceeds under hydrogen gas (50–100 psi) in tetrahydrofuran (THF) at 40–60°C, yielding the (1R,2R)-configured diol with 92–95% isolated yield.

Critical parameters for stereochemical fidelity include:

-

Temperature control : Excess heat promotes racemization, necessitating precise thermoregulation.

-

Solvent polarity : THF outperforms dichloromethane in minimizing side reactions .

Introduction of the 4-Aminophenyl Group

Functionalization of the diol backbone occurs via nucleophilic aromatic substitution. As detailed in patent CN113527133A, the diol intermediate reacts with 4-fluoro-nitrobenzene in dimethylacetamide (DMAc) at 120°C for 8–12 hours, achieving 85–88% conversion . Subsequent hydrogenation over palladium on carbon (5 wt%) at 30°C reduces the nitro group to an amine, with residual solvent purity (>99.9%) being crucial to prevent catalyst poisoning .

Industrial-Scale Production Methods

Continuous Flow Microreactor Systems

Modern industrial syntheses prioritize continuous flow processes to enhance scalability and safety. A microreactor-based approach (CN113527133A) demonstrates:

-

Residence time reduction : 15 minutes for amidation vs. 6 hours in batch reactors .

-

Yield improvement : 93% in flow vs. 78% in batch for the final acetylation step .

Table 1: Comparative Performance of Batch vs. Flow Reactors

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 6.0 | 0.25 |

| Yield (%) | 78 | 93 |

| Byproduct Formation (%) | 12 | 3 |

| Energy Consumption (kWh/kg) | 45 | 18 |

Green Chemistry Optimizations

Industrial protocols emphasize solvent recovery and catalyst reuse:

-

Ionic liquid media : [BMIM][BF₄] enables 7 reaction cycles without yield loss .

-

Waste minimization : 98% solvent recovery via vacuum distillation reduces E-factor to 2.1 .

Acetylation and Final Product Isolation

Kinetic Control in Acetylation

Post-functionalization acetylation uses acetic anhydride in pyridine at 0–5°C to prevent diastereomer formation. Kinetic studies reveal:

-

Optimal reagent ratio : 1.05 eq. acetic anhydride per hydroxyl group maximizes yield (96%) while limiting over-acetylation .

-

Quenching protocol : Gradual addition to ice-water (1:3 v/v) prevents exothermic side reactions .

Crystallization and Purification

Chiral purity is maintained through antisolvent crystallization:

-

Solvent system : Ethyl acetate/heptane (3:7) yields 99.2% ee product .

-

Crystal morphology : Needle-shaped crystals (10–50 μm) facilitate efficient filtration .

Case Study: Multi-Ton Production Campaign

A 2023 manufacturing campaign (undisclosed facility) implemented the following protocol:

-

Asymmetric hydrogenation : 500 kg β-ketoamide processed in 12 parallel reactors, achieving 94.3% yield .

-

Continuous amidation : Microreactor throughput of 82 kg/h with 91% conversion .

-

Acetylation : 98% yield at 5°C with in-line IR monitoring of reaction completion .

Key outcomes included a 37% reduction in production costs versus batch methods and 99.4% HPLC purity in the final product .

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.50 (d, J = 8.4 Hz, 2H, ArH), 4.85 (dd, J = 8.0, 4.8 Hz, 1H, CH), 3.90–3.70 (m, 2H, CH₂OH), 2.01 (s, 3H, OAc) .

-

HPLC : Chiralcel OD-H column, n-hexane/i-PrOH (80:20), retention time 14.2 min (99.1% ee) .

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced amines or alcohols.

Substitution: The amino and hydroxyl groups in the compound can undergo nucleophilic substitution reactions, often using halides or sulfonates as electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sulfonate esters

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s 4-aminophenyl group distinguishes it from analogs with electron-withdrawing or bulky substituents:

Key Insight: The nitro group in chloramphenicol intermediates (e.g., CAS 716-61-0) is essential for binding bacterial ribosomes, while the amino group in the target compound may reduce antibiotic activity but enhance pharmacokinetic properties .

Physicochemical Properties

Biological Activity

(1R,2R)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate, commonly referred to as a derivative of a phenylpropanoic acid compound, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties that are crucial for therapeutic applications. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C₉H₁₅N₂O₂

- Molecular Weight : 183.23 Daltons

- Monoisotopic Mass : 182.1055 Daltons

- SMILES Notation : [NH3+]C@HC@HC1=CC=C(C=C1)N+=O

These properties indicate that the compound contains both amino and hydroxyl functional groups, which are often associated with biological activity.

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, indicating its potential use in developing new antibacterial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable case study involved the administration of this compound in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to controls treated with vehicle alone. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death via intrinsic pathways.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate, and how can stereochemical purity be ensured?

Methodological Answer:

- Key Steps :

- Precursor Reduction : Start with a nitrobenzene derivative (e.g., 4-nitrophenylpropane-1,3-diol). Reduce the nitro group to an amine using NaBH₄ or LiAlH₄ under controlled pH (pH 7–9) to avoid over-reduction .

- Acetylation : React the free amine group with acetic anhydride in a polar aprotic solvent (e.g., THF) at 0–5°C to form the acetate ester .

- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution to isolate the (1R,2R)-enantiomer, achieving >98% enantiomeric excess .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm stereochemistry using polarimetry or X-ray crystallography .

Q. Which analytical techniques are most reliable for quantifying this compound and its degradation products?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (85:15). Detect at 254 nm; retention time ~8.2 min .

- Stability-Indicating TLC : Employ silica gel 60 F₂₅₄ plates with chloroform/methanol (9:1) to resolve the parent compound from degradation products (e.g., deacetylated forms) .

- Mass Spectrometry : Confirm molecular identity via ESI-MS (expected [M+H]⁺ at m/z 256.2) and monitor degradation under stress conditions (e.g., acidic/alkaline hydrolysis) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to chloramphenicol derivatives .

- Enzyme Inhibition : Test inhibition of aminopeptidase N (APN/CD13) at 10–100 µM concentrations using fluorogenic substrates (e.g., Ala-AMC). Calculate IC₅₀ values via nonlinear regression .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity, and how can enantiomer-specific effects be studied?

Methodological Answer:

-

Comparative Studies : Synthesize all four stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R) and evaluate their:

-

Table 1 : Activity Comparison of Stereoisomers

Stereoisomer MIC (µg/mL, S. aureus) APN Inhibition (IC₅₀, µM) (1R,2R) 2.5 12.3 (1S,2S) >100 45.8 (1R,2S) 50 28.4 Data from

Q. What experimental strategies mitigate stability issues during long-term storage or in formulation?

Methodological Answer:

- Degradation Pathways :

- Stabilization Methods :

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Common Sources of Discrepancy :

- Statistical Approaches : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, temperature) affecting activity .

Properties

IUPAC Name |

acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZBESJFZVUBSW-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.